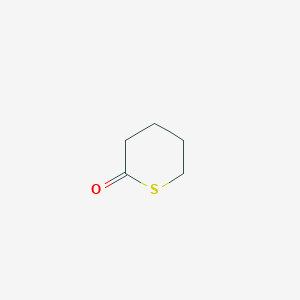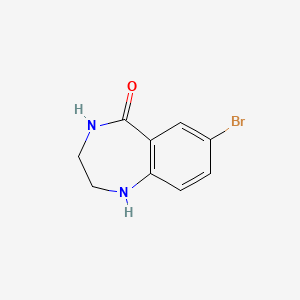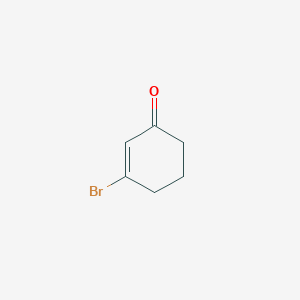
3-Bromocyclohex-2-énone
Vue d'ensemble
Description
3-Bromocyclohex-2-enone (BCHE) is an organic compound belonging to the cyclohexenone family. It is a colorless liquid with a pungent odor. BCHE is a versatile chemical reagent used in a variety of chemical synthesis processes, as well as in scientific research. It can be used as a precursor for a variety of chemical compounds, and is also used as a catalyst in certain reactions. BCHE has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Enseignement de la chimie organique
La 3-Bromocyclohex-2-énone a été utilisée dans les milieux éducatifs pour enseigner les principes de la chimie organique . Par exemple, elle a été utilisée dans des expériences pour démontrer la réaction de bromation α des composés carbonylés . Cette réaction est un sujet important dans le domaine de la chimie organique .
Synthèse de produits α-bromés
La réaction de bromation α des composés carbonylés est un aspect crucial de la chimie organique . Les produits α-bromés dérivés de la bromoacétophénone sont des intermédiaires importants en synthèse organique . Ces produits trouvent des applications étendues dans la production de produits pharmaceutiques, de pesticides et d'autres produits chimiques .
Expérimentation innovante
La this compound a été utilisée dans l'expérimentation innovante . Par exemple, trois étudiants de troisième année ont mené avec succès une expérience innovante sous la direction d'enseignants . Ils ont étudié la bromation de divers dérivés de l'acétophénone en utilisant le perbromure d'hydrobromure de pyridine comme agent bromant .
Exploration des paramètres de réaction
Le composé a été utilisé pour explorer les effets du temps de réaction, de la température de réaction et du dosage de l'agent bromant . Par exemple, les résultats ont montré que la 4-chloro-α-bromo-acétophénone pouvait être synthétisée à 90 ℃ en utilisant la 4-chloroacétophénone comme substrat et l'acide acétique comme solvant avec un rapport molaire substrat/bromant de 1,0:1,1 .
Développement de méthodes de synthèse sûres
Une méthode de synthèse sûre et douce de la this compound a été développée . Cette méthode n'utilise aucun réactif de brome liquide et permet d'obtenir une this compound à rendement élevé à partir de matières premières peu coûteuses .
Recherche et développement
La this compound est utilisée en recherche et développement . Elle est utilisée dans la synthèse d'autres composés et peut être analysée à l'aide de diverses techniques
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromocyclohex-2-enone are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .
Propriétés
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. 3-Bromocyclohex-2-enone served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over 3-Bromocyclohex-2-enone in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


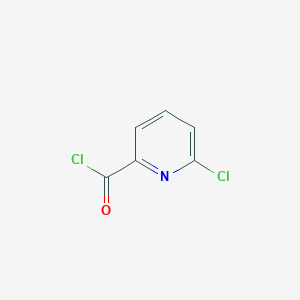
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

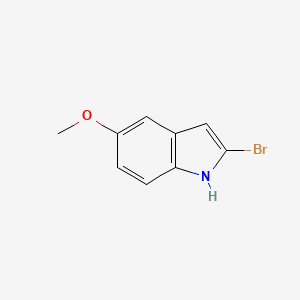
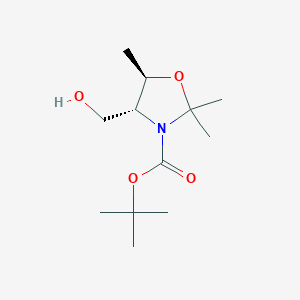



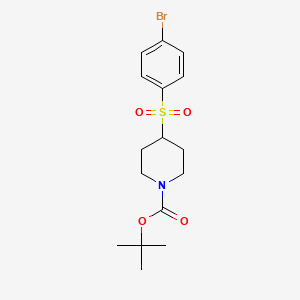

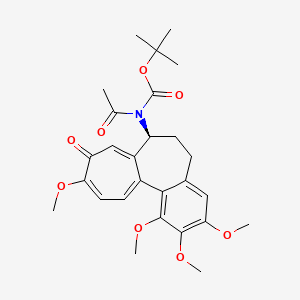
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
